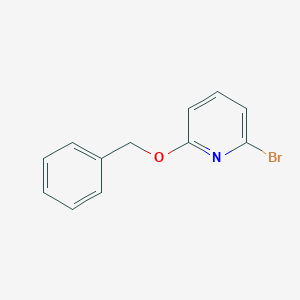
2-(苄氧基)-6-溴吡啶
概述
描述
2-(Benzyloxy)-6-bromopyridine is an organic compound that belongs to the class of pyridines, which are heterocyclic aromatic organic compounds. This compound is characterized by a pyridine ring substituted with a benzyloxy group at the second position and a bromine atom at the sixth position. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of organic synthesis and medicinal chemistry.
科学研究应用
2-(Benzyloxy)-6-bromopyridine has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is explored for its potential biological activities and as a building block for drug discovery.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Chemical Biology: The compound is utilized in the study of biological pathways and mechanisms, particularly in the context of enzyme inhibition and receptor binding.
作用机制
Target of Action
Benzylic compounds are known to be reactive and can participate in various chemical reactions . The bromine atom in the compound can act as a good leaving group, making it a potential candidate for nucleophilic substitution reactions .
Mode of Action
The mode of action of 2-(Benzyloxy)-6-bromopyridine is likely to involve its interaction with other molecules through its reactive sites. The bromine atom can be replaced by a nucleophile in a nucleophilic substitution reaction . The benzyloxy group can also participate in reactions, particularly those involving free radicals .
Biochemical Pathways
It’s worth noting that benzylic compounds can undergo various transformations, potentially affecting multiple biochemical pathways .
Pharmacokinetics
The properties of similar benzylic compounds suggest that they can be readily absorbed and distributed in the body, metabolized (often involving the transformation of the benzylic group), and eventually excreted .
Result of Action
Given its reactive nature, it can potentially react with various biomolecules, leading to changes in cellular processes .
Action Environment
The action, efficacy, and stability of 2-(Benzyloxy)-6-bromopyridine can be influenced by various environmental factors. These may include the presence of other reactive species, the pH of the environment, temperature, and the presence of catalysts or enzymes that can facilitate its reactions .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzyloxy)-6-bromopyridine typically involves the bromination of 2-(Benzyloxy)pyridine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of 2-(Benzyloxy)-6-bromopyridine may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the synthesis.
化学反应分析
Types of Reactions: 2-(Benzyloxy)-6-bromopyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products:
Substitution Reactions: Products include 2-(Benzyloxy)-6-aminopyridine, 2-(Benzyloxy)-6-thiopyridine, and 2-(Benzyloxy)-6-alkoxypyridine.
Oxidation Reactions: Products include 2-(Benzyloxy)pyridine-6-carboxaldehyde and 2-(Benzyloxy)pyridine-6-carboxylic acid.
Reduction Reactions: Products include 2-(Benzyloxy)-6-piperidine.
相似化合物的比较
2-(Benzyloxy)pyridine: Lacks the bromine atom, making it less reactive in substitution reactions.
2-(Benzyloxy)-5-bromopyridine: The bromine atom is at the fifth position, which can lead to different reactivity and selectivity in chemical reactions.
2-(Benzyloxy)-3-bromopyridine: The bromine atom is at the third position, affecting the compound’s electronic properties and reactivity.
Uniqueness: 2-(Benzyloxy)-6-bromopyridine is unique due to the specific positioning of the benzyloxy and bromine substituents, which confer distinct reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in organic synthesis and a useful tool in scientific research.
属性
IUPAC Name |
2-bromo-6-phenylmethoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO/c13-11-7-4-8-12(14-11)15-9-10-5-2-1-3-6-10/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEMPEMXDSUATEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10355811 | |
| Record name | 2-Bromo-6-benzyloxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10355811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117068-71-0 | |
| Record name | 2-Bromo-6-benzyloxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10355811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2-(Benzyloxy)-6-bromopyridine in the synthesis of 2,4'-bipyridine?
A: 2-(Benzyloxy)-6-bromopyridine serves as a crucial starting material in the synthesis of 2,4'-bipyridine. [] The synthesis involves a reaction with N-ethoxycarbonylpyridinium chloride, leading to the formation of 6-benzyloxy-2,4'-bipyridine. This intermediate is then further transformed through subsequent steps to yield the final product, 2,4'-bipyridine. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
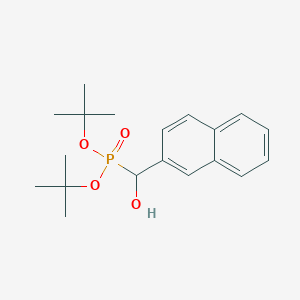


![5,7-Dimethyl-1H-imidazo[4,5-b]pyridine](/img/structure/B51886.png)
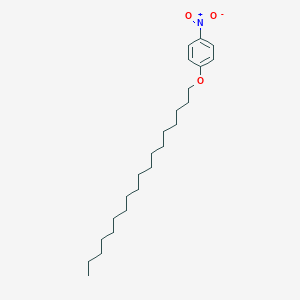
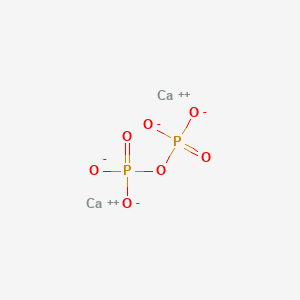
![5-[5-[3,4-Dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxy-6-[[3,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxymethyl]-3,4-dihydroxyoxan-2-yl]oxy-6-(hydroxymethyl)-2-methyloxane-3,4-diol](/img/structure/B51894.png)

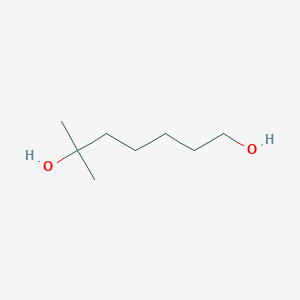
![Carbamic acid,[(ethenyldimethylsilyl)methyl]-,methyl ester(9ci)](/img/structure/B51899.png)


![Ethyl 4-[(6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanoate](/img/structure/B51911.png)

